2-Methoxy-3-(methylthio)propanoic acid

Description

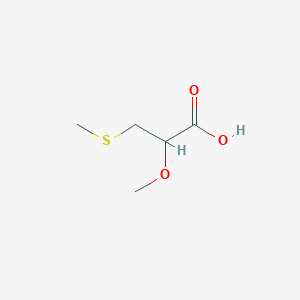

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-8-4(3-9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEOXNTXPBKXJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374320-98-5 | |

| Record name | 2-methoxy-3-(methylsulfanyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 3 Methylthio Propanoic Acid and Analogues

Chemical Synthesis Pathways

Traditional organic synthesis provides a robust framework for constructing the target molecule. The key challenges involve the sequential and selective introduction of the methoxy (B1213986) and methylthio groups while controlling the stereochemistry at the C2 position.

The introduction of the methoxy group at the C2 position is typically achieved via etherification of a precursor containing a hydroxyl group at that position, such as a 2-hydroxy-3-(methylthio)propanoic acid derivative. A common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group using a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Alternatively, esterification can be a relevant preliminary step. The synthesis of related propanoic acid esters often involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst, such as sulfuric acid. ontosight.airesearchgate.net While this forms an ester (methoxycarbonyl group) rather than the required ether (methoxy group), intermediates like methyl 2-hydroxypropanoate can be synthesized and subsequently etherified at the hydroxyl position before final hydrolysis of the ester to the carboxylic acid.

The formation of the C-S bond to introduce the methylthio moiety is a critical step. The most widely employed methods for creating thioethers parallel those used in ether synthesis, primarily involving nucleophilic substitution (SN2) reactions. acsgcipr.org In this context, a suitable precursor would be a 2-methoxy-3-halopropanoic acid (e.g., 2-methoxy-3-bromopropanoic acid). This substrate can be reacted with a sulfur nucleophile, such as sodium methanethiolate (B1210775) (CH₃SNa), generated in situ from methanethiol (B179389) and a base.

Other techniques for thioether formation include:

Michael Addition: The conjugate addition of a thiol to an activated alkene is another viable route. acsgcipr.org A precursor like methyl 2-methoxyacrylate could undergo a Michael addition with methanethiol to form the methyl ester of the target compound.

Metal-Catalyzed Cross-Coupling: Modern methods involving transition-metal catalysis, such as palladium-, nickel-, or copper-based systems, have become powerful tools for C–S bond formation, particularly for aryl thioethers. thieme-connect.deresearchgate.net These methods could be adapted for specific analogues.

Radical Processes: Thio-ene radical reactions can also be used to form thioethers, though they are less common for simple alkyl thioethers of this type. acsgcipr.org

In many synthetic approaches, sulfur compounds like thiourea (B124793) or alkylisothiouronium salts can be used as thiol equivalents, especially if the direct use of volatile and malodorous thiols is to be avoided. acsgcipr.org

Since the C2 carbon of 2-methoxy-3-(methylthio)propanoic acid is a stereocenter, controlling its absolute configuration is crucial for many applications. A powerful strategy for achieving this is through diastereoselective reactions. One such approach involves the ring-opening of a chiral epoxide precursor. For instance, reacting a chiral methyl 2,3-epoxypropionate derivative with a sulfur nucleophile can proceed with high stereoselectivity. A similar strategy has been demonstrated in the synthesis of related compounds, such as the reaction of (-)-(2R,3S) methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate with 2-aminothiophenol, which yields a product with defined stereochemistry at both the hydroxyl- and thio-bearing carbons. google.com This highlights how a stereochemically pure epoxide can be used to set the configuration of adjacent carbons.

Another common strategy is the use of a non-enzymatic kinetic resolution system. This can be achieved using a chiral acyl-transfer catalyst that selectively esterifies one enantiomer of a racemic acid, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as the unreacted acid). mdpi.com

The following table illustrates a hypothetical optimization study for the synthesis of a thioether via the reaction of a bromo-alkane with a thiol, demonstrating how systematic variation of conditions can lead to improved yields.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 12 | 65 |

| 2 | Cs₂CO₃ | Acetonitrile | 80 | 12 | 78 |

| 3 | K₂CO₃ | DMF | 80 | 8 | 72 |

| 4 | Cs₂CO₃ | DMF | 80 | 6 | 91 |

| 5 | Cs₂CO₃ | DMF | 60 | 12 | 85 |

This table is a representative example of a reaction optimization process.

Such optimization studies are crucial for developing a scalable and cost-effective synthesis. researchgate.netresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly valuable for producing enantiomerically pure compounds.

Enzymatic kinetic resolution is a premier technique for separating enantiomers of a racemic mixture. mdpi.com For this compound, this could be applied by synthesizing the racemic acid chemically and then using an enzyme, typically a lipase (B570770), to selectively transform one of the enantiomers.

The process can be designed in two ways:

Enzymatic Esterification: The racemic acid is treated with an alcohol in the presence of a lipase (e.g., from Candida antarctica). The enzyme will selectively catalyze the esterification of one enantiomer much faster than the other. The reaction is stopped at approximately 50% conversion, yielding an enantiomerically enriched ester and the unreacted, enantiomerically pure acid, which can then be separated.

Enzymatic Hydrolysis: A racemic ester of the target compound is subjected to hydrolysis in the presence of a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

The effectiveness of the resolution is determined by the enzyme's enantioselectivity. The following table shows hypothetical results for the kinetic resolution of a racemic propanoic acid ester using different lipases.

| Entry | Enzyme Source | Transformation | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) |

| 1 | Candida antarctica Lipase B (CALB) | Hydrolysis | 50 | >99 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | 48 | 95 |

| 3 | Burkholderia cepacia Lipase | Hydrolysis | 51 | 97 |

| 4 | Porcine Pancreatic Lipase (PPL) | Hydrolysis | 45 | 82 |

This table is a representative example of an enzymatic resolution screening process.

This approach leverages the remarkable ability of enzymes to distinguish between subtle stereochemical differences, providing an efficient route to chiral building blocks for pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net

Development of Novel Biocatalysts for Specific Functional Group Modifications

The quest for efficient and sustainable chemical synthesis has propelled the development of novel biocatalysts capable of specific functional group modifications. For molecules like this compound, this involves enzymes that can selectively act on the methylthio, methoxy, or carboxylic acid functionalities. Research in this area is largely focused on identifying and engineering enzymes from various classes, including oxidoreductases and hydrolases, to perform desired transformations on analogous structures.

A significant area of investigation is the selective oxidation of the sulfur atom in the methylthio group. This transformation is of considerable interest as it can lead to the formation of sulfoxides and sulfones, which are important intermediates in organic synthesis. Monooxygenases, such as cytochrome P450 monooxygenases (P450s) and flavin-containing monooxygenases (FMOs), are particularly adept at catalyzing such oxidations. researchgate.netwikipedia.org

For instance, various P450s have been shown to catalyze the asymmetric sulfoxidation of thioethers, producing chiral sulfoxides with high enantiomeric excess. lookchem.com By screening P450s from different microbial sources, researchers have identified biocatalysts with complementary stereoselectivities, enabling access to either the (R)- or (S)-sulfoxide enantiomer. researchgate.net Protein engineering efforts have further expanded the substrate scope and improved the catalytic efficiency and stereoselectivity of these enzymes for various thioether substrates.

Flavin-containing monooxygenases represent another important class of enzymes for thioether oxidation. wikipedia.org They are involved in the metabolism of a wide range of xenobiotics containing soft nucleophiles like sulfur and nitrogen. nih.gov FMOs utilize a flavin-hydroperoxy intermediate to oxygenate substrates. nih.gov Studies on FMOs from various organisms have demonstrated their ability to oxidize a broad range of thioethers to their corresponding sulfoxides. mdpi.com

The methoxy group in this compound presents another target for biocatalytic modification, primarily through O-demethylation. This reaction is often a critical step in the metabolism of many natural and synthetic compounds. Cytochrome P450 enzymes are well-known to catalyze the O-demethylation of aryl methyl ethers. nih.govresearchgate.netrsc.org While much of the research has focused on aromatic substrates, these findings provide a basis for exploring and engineering P450s for the demethylation of aliphatic methoxy groups. Other enzymes, such as Rieske-type oxygenases, have also been implicated in O-demethylation reactions. researchgate.net

The carboxylic acid moiety can also be targeted for biocatalytic modifications. Lipases, a class of hydrolases, are widely used in biocatalysis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high selectivity. mdpi.comnih.govuminho.pt In the context of analogues of this compound, lipases could be employed for the kinetic resolution of racemic mixtures or for the synthesis of ester derivatives. mdpi.com For example, lipase-catalyzed hydrolysis of racemic esters of 3-aryl alkanoic acids has been shown to be an effective method for obtaining enantiomerically enriched carboxylic acids.

Furthermore, carboxylic acid reductases (CARs) offer a biocatalytic route to reduce carboxylic acids to aldehydes, which can be further converted to alcohols. This provides a potential pathway for modifying the carboxylic acid group of the target molecule and its analogues.

Recent advances in enzyme engineering and directed evolution are continuously expanding the biocatalytic toolbox for organic synthesis. This includes the development of enzymes capable of C-H bond activation and hydroxylation, which could potentially be applied to the aliphatic backbone of this compound and its analogues to introduce new functionalities. nih.govnih.gov For example, engineered P450 enzymes have been shown to perform selective hydroxylation of unactivated C-H bonds in aliphatic carboxylic acids. nih.gov

The following tables summarize some of the key research findings on the development of novel biocatalysts for specific functional group modifications relevant to the synthesis of this compound and its analogues.

Table 1: Biocatalytic S-Oxidation of Thioether Analogues

Click to view table

| Enzyme/Biocatalyst | Source Organism | Substrate(s) | Product(s) | Conversion (%) | Enantiomeric Excess (ee %) | Reference(s) |

| P450PL2-2 | Parvibaculum lavamentivorans DS-1 | Thioanisole | (S)-Methyl phenyl sulfoxide (B87167) | >99 | >99 (S) | lookchem.comresearchgate.net |

| P450PL2-2 | Parvibaculum lavamentivorans DS-1 | 4-Methoxythioanisole | (S)-4-Methoxyphenyl methyl sulfoxide | 82 | >99 (S) | lookchem.comresearchgate.net |

| P450PL1 | Parvibaculum lavamentivorans DS-1 | Thioanisole | (R)-Methyl phenyl sulfoxide | >99 | 95 (R) | researchgate.net |

| P450PL9 | Parvibaculum lavamentivorans DS-1 | Thioanisole | (R)-Methyl phenyl sulfoxide | >99 | 92 (R) | researchgate.net |

| SMFMO | Stenotrophomonas maltophilia | p-Chlorophenyl methyl sulfide | (R)-p-Chlorophenyl methyl sulfoxide | - | 80 (R) | researchgate.net |

| Human FMO1 | Homo sapiens | Various thiones | Imidazoles (via sulfinic acid) | - | - | nih.gov |

Table 2: Biocatalytic O-Demethylation of Methoxy-Containing Analogues

Click to view table

| Enzyme/Biocatalyst | Source Organism | Substrate(s) | Product(s) | Key Findings | Reference(s) |

| PbdA (P450) | Rhodococcus jostii RHA1 | p-Methoxybenzoate | p-Hydroxybenzoate | High affinity and specificity (kcat/KM = 20,000 M-1s-1) | nih.gov |

| PbdA (P450) | Rhodococcus jostii RHA1 | Veratrate, Isovanillate | O-demethylated products | Efficient O-demethylation of related lignin-derived aromatics | nih.gov |

| AgcAP450 (CYP255A1) | - | 4-Alkylguaiacols | O-demethylated products | Preference for bulkier substrates | rsc.org |

| GcoA/SyoA (P450s) | - | Syringol, Guaiacol | O-demethylated products | Efficiently uses hydrogen peroxide | researchgate.netrsc.org |

| Veratrol-O-demethylase | - | Aryl methyl ethers | Phenolic compounds | Oxygen-independent demethylation via methyl transfer | researchgate.net |

Table 3: Biocatalytic Modification of Carboxylic Acid Analogues

Click to view table

| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Product(s) | Key Findings | Reference(s) |

| Lipase | Kinetic Resolution | Racemic 3-aryl alkanoic esters | Enantioenriched carboxylic acids and esters | High enantioselectivity for obtaining pure enantiomers | |

| Novozym 435 (Lipase) | Hydrolysis | γ-nitro esters | (S)-γ-nitro acids | Moderate conversion (18-24%) and high ee (87-94%) for pregabalin (B1679071) precursors | nih.gov |

| Carboxylic Acid Reductase (CAR) | Reduction | Benzo-fused (hetero)aromatic carboxylic acids | Primary alcohols | Broad substrate tolerance | |

| P450BSβ (engineered) | C-H Hydroxylation | Aliphatic carboxylic acids | β-hydroxy carboxylic acids | Highly chemo-, regio-, and enantioselective (>99% ee) | nih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and quantification of 2-Methoxy-3-(methylthio)propanoic acid from various matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Compound Analysis and Purity Assessment

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization is often employed to increase volatility and improve peak shape. However, direct analysis is also possible using specialized columns.

Due to the absence of direct experimental data for this compound, the analysis of the structurally similar compound, 3-(methylthio)propanoic acid, provides valuable insights. The Kovats retention index, a relative measure of retention time, has been reported for 3-(methylthio)propanoic acid on different types of GC columns.

Table 1: Kovats Retention Indices for 3-(methylthio)propanoic acid

| Column Type | Retention Index |

|---|---|

| Standard Non-Polar | 1093 |

| Semi-Standard Non-Polar | 1150 |

Data sourced from NIST Mass Spectrometry Data Center

These values suggest that on non-polar columns, 3-(methylthio)propanoic acid elutes between n-decane and n-undecane, while on polar columns, its retention is significantly longer, indicating strong interactions with the stationary phase. It is anticipated that this compound would exhibit slightly different, likely longer, retention times due to the presence of the additional methoxy (B1213986) group, which increases its polarity and molecular weight. Purity assessment by GC would involve the detection of any additional peaks in the chromatogram, with their relative areas indicating the percentage of impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis. For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Based on these examples, a typical starting point for the HPLC analysis of this compound would involve a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) with a small amount of an acid modifier like formic acid to ensure good peak shape for the carboxylic acid.

Table 2: Postulated HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-based linear gradient from high A to high B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry |

This method would be suitable for both isolating the compound from a mixture for further characterization and for quantifying its concentration based on a calibration curve.

Mass Spectrometry (MS) for Structural Elucidation and Molecular Mass Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing the mass-to-charge ratio of their ions.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the analyte molecule, providing a characteristic "fingerprint" that is useful for structural identification. While the EI-MS spectrum of this compound is not available, the fragmentation patterns of related propanoic acids can be used to predict its behavior.

For propanoic acid, the molecular ion peak ([M]⁺) is observed at m/z 74. vaia.com Common fragments include the loss of a hydroxyl group (m/z 57) and the carboxyl group (m/z 29). For 2-methylpropanoic acid, the molecular ion is at m/z 88, with a base peak at m/z 43, corresponding to the isopropyl cation. miamioh.edu

Based on these patterns, the EI-MS spectrum of this compound (molecular weight: 150.2 g/mol ) is expected to show a molecular ion peak at m/z 150. Key fragmentation pathways would likely involve:

α-cleavage: Loss of the carboxyl group (-COOH) to give a fragment at m/z 105.

Cleavage of the C-S bond: This could lead to fragments corresponding to the loss of the methylthio group (-SCH₃) or the entire methylthiopropyl side chain.

Cleavage of the C-O bond of the methoxy group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal tool for the analysis of complex mixtures. The NIST database contains GC-MS data for the related compound, 3-(methylthio)propanoic acid. researchgate.net This information is highly valuable for predicting the GC-MS behavior of this compound.

Table 3: Prominent Peaks in the Mass Spectrum of 3-(methylthio)propanoic acid

| m/z | Relative Intensity |

|---|---|

| 61 | 100.0 |

| 120 | 58.0 |

| 45 | 55.0 |

| 47 | 35.0 |

Data sourced from NIST Mass Spectrometry Data Center researchgate.net

The base peak at m/z 61 for 3-(methylthio)propanoic acid likely corresponds to the [CH₃SCH₂]⁺ fragment. The peak at m/z 120 is the molecular ion. For this compound, a similar fragmentation pattern can be expected, with the addition of fragments resulting from the methoxy group. The GC retention time would be influenced by the column and temperature program used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a critical step in the definitive identification of a compound.

While experimental HRMS data for this compound is not available, its theoretical exact mass can be calculated. The molecular formula of this compound is C₅H₁₀O₃S.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass of the neutral molecule is calculated to be 150.034716 Da.

In an HRMS experiment, the measured mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) would be compared to the theoretical value. A close match (typically within a few parts per million) would provide strong evidence for the proposed elemental composition. For example, the exact mass of the deprotonated molecule [M-H]⁻ would be expected at m/z 149.027241.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton within the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling constants (J) reveal information about the connectivity of neighboring protons.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methoxy, methylthio, and propanoic acid backbone protons. The methine proton at the C2 position, being adjacent to both an oxygen and a carbonyl group, is expected to resonate at a characteristic downfield shift. The methylene (B1212753) protons at the C3 position will be influenced by the adjacent sulfur atom and the chiral center at C2, potentially leading to complex splitting patterns. The protons of the methoxy and methylthio groups will appear as sharp singlets. The acidic proton of the carboxylic acid group will present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | - |

| H2 (-CH(OCH₃)-) | 3.8 - 4.2 | doublet of doublets (dd) | J(H2, H3a) ≈ 4-6; J(H2, H3b) ≈ 7-9 |

| H3a (-CH₂S-) | 2.8 - 3.2 | doublet of doublets (dd) | J(H3a, H3b) ≈ 14-16; J(H3a, H2) ≈ 4-6 |

| H3b (-CH₂S-) | 2.6 - 3.0 | doublet of doublets (dd) | J(H3b, H3a) ≈ 14-16; J(H3b, H2) ≈ 7-9 |

| -OCH₃ | 3.3 - 3.6 | singlet | - |

| -SCH₃ | 2.1 - 2.4 | singlet | - |

Note: The predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. docbrown.info The carbon atom at the C2 position, bonded to the electron-withdrawing methoxy group, will also be significantly deshielded. The carbons of the methoxy and methylthio groups will have characteristic chemical shifts, with the carbon attached to oxygen appearing more downfield than the one attached to sulfur. docbrown.info The C3 carbon, adjacent to the sulfur atom, will resonate at a higher field compared to the C2 carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-COOH) | 170 - 180 |

| C2 (-CH(OCH₃)-) | 80 - 90 |

| C3 (-CH₂S-) | 35 - 45 |

| -OCH₃ | 55 - 65 |

| -SCH₃ | 15 - 25 |

Note: The predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for the definitive structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H2 proton and the two diastereotopic H3 protons, confirming their adjacent relationship in the propanoic acid chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.com An HSQC spectrum would show correlations between H2 and C2, the H3 protons and C3, the methoxy protons and the methoxy carbon, and the methylthio protons and the methylthio carbon. This allows for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu The HMBC spectrum is crucial for piecing together the molecular fragments. For instance, correlations would be expected between the methoxy protons and the C2 carbon, and between the H2 proton and the C1 carbonyl carbon, as well as the C3 carbon. Correlations between the methylthio protons and the C3 carbon would also be anticipated. researchgate.net

The conformational preferences and dynamic behavior of this compound can be investigated using advanced NMR techniques. Vicinal ¹H-¹H coupling constants can be used to determine the conformational preferences around the C2-C3 bond. nih.gov

Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons. mdpi.com For example, NOE correlations might be observed between the methoxy protons and the H2 proton, which would help to define the preferred orientation of the methoxy group. Furthermore, variable temperature NMR studies can be employed to investigate the rotational barriers and the populations of different conformers. nih.gov These studies are critical for understanding the three-dimensional structure of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.info A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is expected around 1700-1760 cm⁻¹. The C-O stretching of the methoxy group and the carboxylic acid will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. instanano.com The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | C=O stretch | 1700 - 1760 | Strong |

| Alkyl (C-H) | C-H stretch | 2850 - 3000 | Medium to Strong |

| Ether (C-O) | C-O stretch | 1050 - 1150 | Medium |

| Carboxylic Acid (C-O) | C-O stretch | 1210 - 1320 | Medium |

Note: The predicted values are based on characteristic infrared absorption frequencies for organic functional groups.

Biosynthesis and Metabolic Pathways

Elucidation of Precursor Molecules and Biosynthetic Routes

The biosynthesis of 2-Methoxy-3-(methylthio)propanoic acid is intricately connected to the metabolic fate of methionine, a crucial sulfur-containing amino acid. Investigations into analogous pathways suggest a multi-step conversion process involving key intermediates.

Investigation of Pathways Derived from Methionine Metabolism in Diverse Organisms

Methionine serves as the foundational precursor for a variety of sulfur-containing compounds in organisms ranging from microbes to mammals. The catabolism of methionine can proceed through a transaminative pathway, which is a major route for its oxidation. semanticscholar.org In rat and monkey liver homogenates, methionine is known to undergo transamination to form its α-keto acid, α-keto-γ-methiolbutyrate. semanticscholar.org This intermediate is then further metabolized, leading to the formation of various methylthio-substituted compounds.

One significant intermediate in this pathway is 3-(methylthio)propionic acid (also known as 3-(methylthio)propanoic acid), which has been identified in mammalian methionine metabolism. semanticscholar.orgnih.govresearchgate.net The formation of 3-(methylthio)propionic acid from the α-keto acid of methionine indicates a key decarboxylation step. semanticscholar.org This pathway, diverting methionine from protein synthesis and S-adenosylmethionine (SAM) production, channels it towards the synthesis of other functional molecules. The liver is a central organ for methionine metabolism, where a significant portion of these transformations occur. wisc.edu While direct evidence for the conversion of methionine to this compound is not extensively detailed, the established pathways involving closely related molecules strongly support methionine as the ultimate precursor.

Role of Related Methylthio-Substituted Propanoic Acids as Intermediates

The formation of this compound likely involves key methylthio-substituted propanoic acid intermediates. The most prominent of these is 3-(methylthio)propanoic acid. nih.govhmdb.ca Studies have confirmed its role as an intermediate in the catabolism of methionine in vitro in both rat and monkey liver tissues. semanticscholar.orgresearchgate.net Its presence signifies a branch point in methionine degradation.

Another related compound is 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a methionine hydroxy analog used as a dietary supplement. nih.gov The metabolism of HMTBa involves a two-step enzymatic conversion to L-methionine, highlighting the metabolic plasticity surrounding these types of molecules. nih.gov The conversion of HMTBa involves oxidation to 2-keto-4-methylthiobutanoate, a reaction that can be catalyzed by oxidoreductases. nih.gov It is plausible that a hydroxylation step at the C-2 position of 3-(methylthio)propanoic acid could occur, forming 2-hydroxy-3-(methylthio)propanoic acid, which would then be a direct precursor for the final methoxy (B1213986) group addition.

Table 1: Key Intermediates in Pathways Related to this compound Biosynthesis

| Compound Name | Precursor | Role in Metabolism |

|---|---|---|

| α-keto-γ-methiolbutyrate | Methionine | Product of methionine transamination |

| 3-(methylthio)propanoic acid | α-keto-γ-methiolbutyrate | Intermediate in methionine catabolism |

| 2-hydroxy-4-(methylthio)butanoic acid | N/A (Dietary Source) | Methionine precursor, converted to L-methionine |

| 2-keto-4-methylthiobutanoate | 2-hydroxy-4-(methylthio)butanoic acid | Intermediate in HMTBa conversion to L-methionine |

Enzymology of this compound Biotransformation

The conversion of precursor molecules into this compound is governed by specific classes of enzymes. The structural features of the final compound—specifically the methoxy group at the C-2 position—point towards the involvement of methyltransferases and oxidoreductases.

Identification and Characterization of Relevant Methyltransferases and Oxidoreductases

The final step in the proposed biosynthetic pathway is the methylation of a hydroxyl group at the C-2 position of a precursor like 2-hydroxy-3-(methylthio)propanoic acid. This reaction is catalyzed by a class of enzymes known as methyltransferases. nih.gov Specifically, an O-methyltransferase (OMT) would utilize a methyl donor, most commonly S-adenosylmethionine (SAM), to transfer a methyl group to the hydroxyl moiety, forming the characteristic methoxy group. wisc.edunih.gov OMTs are involved in the biosynthesis of a vast array of natural products and play a crucial role in cellular metabolism. nih.gov

Prior to methylation, the introduction of a hydroxyl group at the C-2 position is necessary. This step would be catalyzed by an oxidoreductase, likely a hydroxylase. Furthermore, the conversion of HMTBa to its keto form is facilitated by L-2-hydroxy acid oxidase, an oxidoreductase found in chicken liver peroxisomes. nih.gov This enzyme, or one with similar activity, could be responsible for modifications at the alpha-carbon of methylthio-substituted acids, preparing the molecule for subsequent enzymatic reactions.

Kinetic and Mechanistic Studies of Biocatalytic Steps

Kinetic studies of enzymes involved in analogous pathways provide insight into the potential mechanisms for this compound formation. For instance, L-2-hydroxy acid oxidase from chicken liver exhibits different affinities for various substrates. nih.gov Its Michaelis constant (Km) for L-2-hydroxy-4-methylthiobutanoate is 1.73 mmol/L, indicating its capacity to process methylthio-containing substrates. nih.gov

The kinetics of methyltransferases are also well-studied. These enzymes typically follow a sequential mechanism where both the methyl donor (e.g., SAM) and the methyl acceptor substrate must bind to the enzyme before the methyl transfer occurs. The efficiency and substrate specificity of the particular OMT involved would determine the rate of formation of this compound. Inhibitors of these enzymatic steps can also shed light on the pathway. For example, L-2-amino-4-methylthio-cis-but-3-enoic acid acts as a competitive inhibitor with respect to L-methionine for S-adenosylmethionine synthetase, demonstrating the structural specificity of enzymes in these pathways. nih.gov

Microbial Metabolism and Biotransformation Pathways

Microorganisms possess diverse metabolic capabilities and are known to metabolize a wide range of organic compounds, including sulfur-containing acids. The degradation of amino acids such as methionine, valine, threonine, and isoleucine can lead to the production of propionate (B1217596) and its derivatives in various bacteria. mdpi.com

Microbial fermentation can result in the production of propionic acid through several routes, including the acrylate (B77674) and Wood-Werkman pathways. mdpi.com Furthermore, some specialized microbes, such as certain methylotrophs, can metabolize simple sulfur compounds like methanesulfonic acid, initiating cleavage through monooxygenases. nih.gov In the context of agriculture, dietary supplementation with related compounds like 2-hydroxy-4-(methylthio) butanoic acid isopropyl ester has been shown to alter the ruminal and cecal bacterial composition in beef cattle. researchgate.net This suggests that gut microbiota can actively metabolize these methylthio compounds, potentially leading to a variety of biotransformation products. While the specific microbial pathways that form or degrade this compound are not yet characterized, the metabolic versatility of microorganisms makes them a probable environment for such biotransformations.

Catabolism in Bacterial and Fungal Species

The degradation of this compound in microbial species has not been directly documented. However, the catabolism of its structural components, propionic acid and organosulfur compounds, is well-understood in both bacteria and fungi.

Bacteria are known to metabolize propionate through several pathways, with the 2-methylcitrate cycle being a primary route in many species. cam.ac.uk This cycle serves as a detoxification mechanism, as the accumulation of propionate can be toxic to cells. cam.ac.uk The degradation of other short-chain fatty acids is also a common bacterial metabolic process. mdpi.com In the context of organosulfur compounds, bacteria have demonstrated the ability to catabolize molecules like dimethylsulfoniopropionate (DMSP). frontiersin.org This process can involve demethylation, leading to the formation of methylmercaptopropionate (MMPA). frontiersin.org

Fungi also possess robust pathways for metabolizing organic acids and sulfur compounds. Propionic acid, for instance, has been shown to induce mitochondrial-mediated apoptosis in fungi, highlighting its potent antifungal properties. researchgate.netnih.gov Fungal catabolism of propionic acid can lead to mitochondrial dysfunction and the generation of reactive oxygen species. researchgate.net The metabolism of sulfur-containing amino acids is also a critical aspect of fungal physiology.

The catabolism of this compound would likely involve initial enzymatic modifications targeting the methoxy and methylthio groups, followed by the degradation of the propanoic acid backbone, potentially through pathways analogous to those described for simpler organic acids.

Role in Secondary Metabolite Production in Microorganisms

While a direct role for this compound in microbial secondary metabolite production has not been identified, the involvement of structurally similar molecules is known. For instance, 3-(methylthio)propionic acid is recognized as an intermediate in methionine metabolism. medchemexpress.comnih.gov Methionine itself is a precursor for various secondary metabolites.

Furthermore, the degradation of amino acids such as valine, threonine, isoleucine, and methionine can lead to the production of propionate, which can then be incorporated into other metabolic pathways. mdpi.com The production of 3-methylthioacrylic acid from methionine by Streptomyces lincolnensis suggests that methylthio-containing compounds can be part of secondary metabolic pathways in bacteria. medchemexpress.com

Microbial secondary metabolites are a diverse group of compounds with a wide range of biological activities, and their biosynthesis is often influenced by the availability of specific precursors. nih.gov It is plausible that this compound, or its metabolic derivatives, could serve as a building block or signaling molecule in the intricate network of microbial secondary metabolism.

Plant Biochemistry and Physiological Roles of Related Compounds

In the realm of plant biochemistry, the physiological roles of compounds structurally related to this compound are an active area of investigation. Organosulfur compounds, in general, are crucial for plant defense and development. nih.govresearchgate.net

The methoxy group is a common feature in many plant secondary metabolites, including flavonoids and lignins. wikipedia.org The presence of a methoxy group can significantly influence the biological activity of a compound by affecting its ligand-target binding, physicochemical properties, and metabolic stability. researchgate.netnih.gov The biosynthesis of these methoxy groups is catalyzed by O-methyltransferases. wikipedia.org For example, the methoxy group in the well-known alkaloid quinine (B1679958) is introduced early in its biosynthetic pathway. researchgate.net

Organosulfur compounds in plants, such as those found in Allium species, are synthesized from precursors like glutathione (B108866) and play a role in various physiological processes. researchgate.nethu.edu.jo The sulfur in these compounds is ultimately derived from sulfate (B86663) absorbed from the soil. britannica.com While the specific roles of this compound in plants are unknown, its structural motifs suggest potential involvement in the vast and complex world of plant secondary metabolism.

Biological Activities and Proposed Mechanisms of Action in Non Human Systems

Phytotoxicological Research and Plant Pathogen Interactions

Research into the phytotoxic properties of sulfur-containing propanoic acid derivatives has identified 3-(methylthio)propanoic acid as a notable phytotoxin. It is recognized as a blight-inducing toxin produced by Xanthomonas campestris pv. manihotis, the pathogenic bacterium responsible for cassava bacterial blight disease. This compound represents one of the simplest known phytotoxins, highlighting the potent biological activity that can be conferred by the methylthio functional group in this class of molecules. Its production by a plant pathogen suggests a direct role in the mechanisms of plant disease, contributing to the symptoms and progression of the blight.

Antimicrobial Studies (e.g., Antifungal Activity)

Propanoic acid and its derivatives are well-documented for their antimicrobial properties, particularly their ability to inhibit the growth of mold and certain bacteria. The antimicrobial efficacy of propionate (B1217596) is a key reason for its use as a preservative in food and animal feed.

The primary mechanism of action is believed to involve the undissociated form of the acid, which is lipid-soluble and can penetrate microbial cell membranes. Once inside the cell, where the pH is typically higher than the pKa of the acid, the acid dissociates, releasing protons and acidifying the cytoplasm. This intracellular acidification can disrupt metabolic processes and inhibit the growth of the microorganism. Studies have demonstrated that propionate can effectively inhibit the growth of various pathogens, including multi-drug resistant (MDR) bacteria and fungi like Candida albicans.

One study investigated the antifungal activity of various organic acids against wood-decaying fungi and found that propionic acid demonstrated superior performance, inhibiting the growth of all tested decay fungi by 99-100% at a concentration of 1 g/L.

| Microorganism | Observed Effect | Reference |

|---|---|---|

| Molds and various bacteria | Inhibits growth (general) | |

| Staphylococcus aureus (MRSA) | Growth suppression and bactericidal effects | |

| Escherichia coli | Broad-spectrum antimicrobial activity | |

| Candida albicans | Antifungal activity | |

| Wood-decaying fungi (e.g., Coniophora puteana) | 99-100% growth inhibition at 1 g/L |

Role in the Generation of Flavor and Aroma Compounds via Microbial Fermentation

Sulfur-containing compounds derived from methionine metabolism are crucial contributors to the flavor and aroma profiles of many fermented foods and beverages. While direct studies on 2-Methoxy-3-(methylthio)propanoic acid are unavailable, research on related compounds like 3-(methylthio)-1-propanol (methionol) and its acetate (B1210297) ester provides insight into these pathways.

Impact of Microbial Strain and Fermentation Conditions on Volatile Production

The generation of volatile sulfur compounds is highly dependent on the microbial strain and the conditions of fermentation. Yeasts, particularly Saccharomyces cerevisiae, can convert the amino acid L-methionine into flavor-active compounds through the Ehrlich pathway. This metabolic sequence involves transamination, decarboxylation, and reduction steps to produce methionol. The production of these compounds can be significantly influenced by factors such as the concentration of L-methionine, glucose feeding strategies, and the genetic makeup of the yeast strain. For instance, overexpression of the alcohol acetyl transferase gene (ATF1) in S. cerevisiae has been shown to increase the production of 3-(methylthio)-propylacetate from methionol. Fermentation parameters such as temperature, pH, and oxygen levels also play a critical role in the metabolic activities of microorganisms and the resulting flavor profile.

Contribution to Organoleptic Profiles in Fermented Systems

Compounds derived from methionine catabolism, such as methionol, are known for their savory aroma compositions, often described as resembling meat, potato, or cheese. The presence and concentration of these sulfur-containing volatiles can define the characteristic flavor of a fermented product. The metabolic activity of various microorganisms, including lactic acid bacteria and yeasts, can lead to profound changes in the flavor of the starting ingredients. These microbes can metabolize amino acids and fatty acids to generate a complex mixture of aldehydes, ketones, alcohols, and carboxylic acids that contribute to the final organoleptic profile.

| Compound | Typical Aroma Description | Producing Microorganism (Example) | Reference |

|---|---|---|---|

| 3-(methylthio)-1-propanol (Methionol) | Cooked potato, meaty, savory | Saccharomyces cerevisiae | |

| 3-(methylthio)-propylacetate | Fruity, savory | Saccharomyces cerevisiae |

Intermediate Role in Mammalian Metabolism in vitro (e.g., methionine catabolism)

In vitro studies using rat and monkey tissue homogenates have established that 3-methylthiopropionate is an intermediate in the mammalian metabolism of the essential amino acid methionine. This indicates that a transaminative pathway is a significant route for methionine oxidation. The metabolic process involves the transamination of methionine to its α-keto acid, α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form 3-methylthiopropionate.

Experiments have shown that the addition of 3-methylthiopropionate to liver homogenates significantly inhibits the oxidation of radiolabeled methionine, providing strong evidence for its role as a downstream intermediate in the catabolic pathway. This metabolic route has been identified as a major contributor to methionine breakdown in the liver tissues of the studied species.

Proposed Biochemical Functions in Cellular Processes (general for propanoic acid derivatives)

Derivatives of propanoic acid play fundamental roles in cellular metabolism. The most significant biochemical form is propionyl-coenzyme A (propionyl-CoA), a key intermediate in the catabolism of odd-chain fatty acids, as well as the amino acids isoleucine, valine, threonine, and methionine.

The metabolism of propionyl-CoA involves its carboxylation to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. A vitamin B12-dependent enzyme subsequently converts L-methylmalonyl-CoA to succinyl-CoA. As succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle, this pathway allows the carbon skeletons of these precursor molecules to be integrated into central energy metabolism. In certain genetic disorders like propionic acidemia, defects in this pathway lead to the accumulation of propionyl-CoA and its metabolites, which can act as metabolic toxins by inhibiting key enzymes in the TCA and urea (B33335) cycles. This underscores the critical role of proper propanoic acid derivative metabolism in maintaining cellular homeostasis.

Structure Activity Relationship Sar and Derivatization Studies

Design and Synthesis of Novel Analogues and Derivatives

The design of novel analogues of 2-Methoxy-3-(methylthio)propanoic acid targets the modification of its primary structural components: the carboxylic acid, the C2-methoxy group, the C3-methylthio group, and the propanoic acid backbone. The goal is to probe the chemical space around the core scaffold to identify modifications that enhance biological activity, selectivity, and pharmacokinetic properties. Synthetic strategies are often adapted from established methods for preparing substituted propanoic acids and related compounds.

General synthetic pathways may involve the reaction of a substituted thiophenol with a propiolate ester, followed by further modification. researchgate.net For instance, the synthesis of 2-alkythio-benzenesulfonamide derivatives has been achieved through the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. mostwiedzy.pl Similar nucleophilic substitution or addition reactions could be adapted to build the this compound scaffold and its derivatives. The synthesis of related propanoic acid derivatives often begins with precursor molecules like substituted acetophenones, which undergo a series of reactions including reduction, nitrile formation, and hydrolysis to yield the desired acid. nih.gov

The design of analogues is guided by medicinal chemistry principles. For example, replacing the terminal carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can alter acidity, membrane permeability, and metabolic stability. The propanoic acid backbone can be constrained into cyclic systems or expanded to homologous structures to investigate the impact of conformational rigidity and the spatial relationship between key functional groups.

Table 1: Hypothetical Analogues of this compound

| Analogue Name | R1 (at C1) | R2 (at C2) | R3 (at C3) | Design Rationale |

|---|---|---|---|---|

| 2-Ethoxy-3-(methylthio)propanoic acid | -COOH | -OCH2CH3 | -SCH3 | Investigate steric bulk at the C2 position. |

| 2-Methoxy-3-(ethylthio)propanoic acid | -COOH | -OCH3 | -SCH2CH3 | Explore the effect of lipophilicity at the C3 position. |

| 2-Methoxy-3-(methylsulfinyl)propanoic acid | -COOH | -OCH3 | -S(O)CH3 | Introduce a polar, hydrogen bond acceptor group. |

| N-Hydroxy-2-methoxy-3-(methylthio)propanamide | -CONHOH | -OCH3 | -SCH3 | Carboxylic acid bioisostere to modulate acidity and cell permeability. |

Investigation of Stereoisomeric Influence on Biological Function

This compound possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Methoxy-3-(methylthio)propanoic acid and (S)-2-Methoxy-3-(methylthio)propanoic acid. Stereochemistry is a critical determinant of biological activity, as biological targets such as enzymes and receptors are themselves chiral. mdpi.com Consequently, enantiomers of a chiral molecule often exhibit different pharmacological, toxicological, and pharmacokinetic properties.

The investigation into the influence of these stereoisomers on biological function is a crucial step in SAR studies. For many chiral compounds, one enantiomer (the eutomer) is significantly more active than the other (the distomer). In some cases, the distomer may be inactive, contribute to side effects, or even have an opposing biological effect. For example, in studies of a potent leukotriene D4 receptor antagonist, the two enantiomers were found to be comparably active, which was an unexpected finding that highlighted the importance of empirical testing. nih.gov

The first step in this investigation is the separation of the racemic mixture into its individual enantiomers. This is typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govnih.gov Once separated, the absolute configuration of each enantiomer is determined, often using X-ray crystallography of a suitable crystalline derivative. nih.gov The purified enantiomers are then tested in relevant biological assays to determine their individual activities. This allows for the identification of the more active stereoisomer, which would be prioritized for further development.

Systematic Modification of Methoxy (B1213986) and Methylthio Moiety for Functional Modulation

The methoxy (-OCH3) and methylthio (-SCH3) groups are key functional moieties that significantly influence the compound's physicochemical properties and its interactions with biological targets.

Methoxy Moiety: The methoxy group is a common substituent in medicinal chemistry. nih.gov It is a relatively small, metabolically stable group that can act as a hydrogen bond acceptor. Its presence can influence a molecule's conformation, lipophilicity, and metabolic stability. nih.gov Systematic modification involves replacing the methoxy group with other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) to probe for steric tolerance at the binding site. Replacing it with a simple hydroxyl group (-OH) would introduce hydrogen bond donating capability, while substitution with electron-withdrawing groups (e.g., -OCF3) or electron-donating groups could modulate the electronic properties of the molecule. Studies on other molecules have shown that even the position of a single methoxy group can have a profound effect on chemical reactivity and biological activity. nih.gov

Methylthio Moiety: The methylthio group (-SCH3) contributes to the lipophilicity of the molecule. A key characteristic of the sulfur atom in this group is its ability to exist in different oxidation states. The methylthio ether can be oxidized metabolically or synthetically to the corresponding sulfoxide (B87167) (-S(O)CH3) and sulfone (-S(O)2CH3). These modifications dramatically increase polarity and introduce hydrogen bond accepting capabilities, which can fundamentally alter the compound's solubility, cell permeability, and binding interactions. Analogues can be synthesized where the methyl group is replaced with larger alkyl or aryl groups to explore the steric and lipophilic requirements of a potential binding pocket.

Table 2: Potential Modifications of Methoxy and Methylthio Groups | Moiety | Original Group | Modified Group | Predicted Change in Property | Rationale | | :--- | :--- | :--- | :--- | :--- | | Methoxy | -OCH3 | -OH | Increased polarity, H-bond donor | Test importance of H-bond donation. | | Methoxy | -OCHF2 | Increased lipophilicity, altered electronics | Introduce a metabolically stable polar group. | | Methoxy | -OCH(CH3)2 | Increased steric bulk and lipophilicity | Probe for steric constraints in the binding pocket. | | Methylthio | -SCH3 | -S(O)CH3 (Sulfoxide) | Increased polarity and H-bond acceptance | Modulate solubility and binding interactions. | | Methylthio | -S(O)2CH3 (Sulfone) | Greatly increased polarity | Further enhance polarity and H-bond acceptance. | | Methylthio | -SCH2CH3 | Increased lipophilicity | Evaluate impact of larger alkylthio group. |

Functionalization for Chemical Probe Development and Research Tools

Chemical probes are essential tools in chemical biology for dissecting biological pathways and validating drug targets. mskcc.orgrjeid.com this compound can be functionalized to create such probes. The carboxylic acid group is the most convenient "handle" for modification, allowing for the attachment of various reporter tags via stable amide bond formation without altering the core structure presumed to be responsible for biological activity.

Types of Chemical Probes:

Fluorescent Probes: By conjugating a fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid, a fluorescent probe can be created. These probes are invaluable for visualizing the subcellular localization of the compound's target using techniques like fluorescence microscopy and flow cytometry.

Biotinylated Probes: Attaching a biotin (B1667282) tag creates a high-affinity handle for affinity purification. If the compound binds to a specific protein target, the biotinylated probe can be used to pull down the protein from a cell lysate. The isolated protein can then be identified using mass spectrometry, a crucial step in target identification.

Affinity Chromatography Tools: The compound can be immobilized on a solid support (e.g., agarose (B213101) beads) through a linker attached to the carboxylic acid. This affinity matrix can be used to isolate binding partners from complex biological mixtures.

Radiolabeled Analogues: Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for quantitative analysis of target binding and can be used in biodistribution studies.

The development of these chemical tools is a multidisciplinary effort that enables a deeper understanding of the compound's mechanism of action and its role in cellular processes. mskcc.org

Table 3: Examples of Functionalized Probes

| Probe Type | Reporter Tag | Attachment Point | Research Application |

|---|---|---|---|

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Carboxylic Acid | Cellular imaging, flow cytometry |

| Affinity Probe | Biotin | Carboxylic Acid | Target identification, pull-down assays |

| Immobilized Ligand | NHS-activated Sepharose beads | Carboxylic Acid | Affinity chromatography, target isolation |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties and predict the reactivity of 2-Methoxy-3-(methylthio)propanoic acid. Methods like Density Functional Theory (DFT), with functionals such as B3LYP and B3PW91, are commonly used for these purposes. epstem.net Such calculations can determine key parameters that govern the molecule's behavior.

Key electronic structure descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other chemical species. epstem.net Natural Bond Orbital (NBO) analysis can also elucidate factors like hyperconjugative and steric interactions that influence molecular stability. nih.gov

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations Note: This table presents typical parameters obtained from DFT calculations for organic molecules and does not represent experimentally verified data for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -8.0 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -0.5 eV to -2.0 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔEg) | 4.5 eV to 7.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.5 D to 3.0 D | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and interactions with other molecules. nih.gov By simulating the movements of atoms and bonds, MD can explore the different shapes (conformers) the molecule can adopt and their relative stabilities.

These simulations are particularly valuable for understanding how the molecule might interact with biological targets, such as proteins or enzymes. Key analyses from MD simulations include:

Radial Distribution Functions (RDFs): These describe the probability of finding another atom at a certain distance from a reference atom, which is crucial for understanding solvation and binding. nih.gov

Hydrogen Bond Analysis: Identifies the formation and lifetime of hydrogen bonds, which are critical for determining binding specificity and strength. nih.gov

Mean Square Displacement (MSD): Used to calculate self-diffusion coefficients, which characterize the molecule's mobility within a medium. nih.gov

Conformational analysis through MD can reveal the preferred spatial arrangements of the methoxy (B1213986) and methylthio groups, which can significantly influence the molecule's biological activity and physical properties. nih.govfigshare.com

In Silico Elucidation of Potential Biochemical Pathways and Mechanisms

In silico modeling methods are instrumental in exploring the potential roles of this compound in biochemical pathways. researchgate.net Given that the related compound, 3-(methylthio)propionic acid, is known as an intermediate in methionine metabolism, computational approaches can be used to hypothesize how this compound might be formed, degraded, or otherwise involved in similar metabolic networks. nih.govchemicalbook.com

These computational investigations often involve representing biochemical pathways as networks of chemical reactions. researchgate.net The dynamics of these systems can be simulated using models based on Ordinary Differential Equations (ODEs) or stochastic algorithms. Such simulations can predict how the concentration of the compound might change over time and how it could influence the concentrations of other metabolites in the pathway, even when precise kinetic parameters are not fully known. researchgate.net This approach allows for the generation of testable hypotheses about the compound's metabolic significance.

Computational Validation and Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can then be used to validate experimentally determined structures or to help in structure elucidation. frontiersin.org For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR isotropic shielding values. epstem.net These theoretical values can be correlated with experimental data to confirm structural assignments. Modern approaches also incorporate machine learning, which can significantly improve the accuracy of predictions. frontiersin.org The accuracy of these predictions is often evaluated by metrics such as the Mean Absolute Error (MAE) and the Root Mean Squared Error (RMSE) between the calculated and experimental values. frontiersin.org

Table 2: Typical Accuracy of a Computationally Predicted NMR Chemical Shift Note: This table illustrates the typical level of accuracy that can be achieved with modern computational methods for predicting NMR data for organic molecules. frontiersin.org

| Nucleus | Methodology | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) |

|---|---|---|---|

| ¹H | DFT/ML Hybrid | ~0.14 ppm | ~0.19 ppm |

| ¹³C | DFT/ML Hybrid | ~1.21 ppm | ~1.63 ppm |

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Environmental Compartments

In soil and aquatic environments, microorganisms are expected to play a significant role in the degradation of this compound. The biodegradation could initiate through several pathways:

O-Demethylation: The methoxy (B1213986) group is a potential site for initial enzymatic cleavage, a common reaction in the microbial metabolism of xenobiotics. This would lead to the formation of a hydroxyl group, producing 2-Hydroxy-3-(methylthio)propanoic acid.

S-Oxidation: The sulfur atom in the thioether linkage is susceptible to microbial oxidation, which could yield the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidized metabolites are generally more water-soluble and may be more amenable to further degradation.

Thioether Cleavage: The carbon-sulfur bond could be cleaved, leading to the formation of methanethiol (B179389) and 2-methoxypropanoic acid.

Beta-Oxidation: Similar to fatty acids, the propanoic acid chain could undergo beta-oxidation, although the substituents on the alpha and beta carbons may hinder this process.

The rate and extent of biodegradation will likely depend on various environmental factors, including microbial population density, nutrient availability, temperature, pH, and oxygen levels.

Table 1: Plausible Biodegradation Metabolites of 2-Methoxy-3-(methylthio)propanoic acid

| Initial Compound | Potential Metabolic Reaction | Resulting Metabolite |

| This compound | O-Demethylation | 2-Hydroxy-3-(methylthio)propanoic acid |

| This compound | S-Oxidation | 2-Methoxy-3-(methylsulfinyl)propanoic acid |

| This compound | Thioether Cleavage | 2-Methoxypropanoic acid and Methanethiol |

Methodologies for Environmental Detection and Monitoring

The detection and quantification of this compound in environmental matrices such as water and soil would likely employ advanced analytical techniques due to its expected low concentrations and the complexity of these samples. eurofins.com

Sample Preparation: For water samples, a pre-concentration step would be necessary. Solid-phase extraction (SPE) is a common technique for isolating and concentrating polar organic compounds from aqueous matrices. eurofins.com Various sorbent materials could be tested for optimal recovery. For soil and sediment samples, an initial extraction with an organic solvent, such as methanol (B129727) or acetonitrile (B52724), would be required, followed by a clean-up step to remove interfering co-extractives. env.go.jp

Analytical Instrumentation: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) would be the most suitable analytical approach. eurofins.com LC-MS/MS offers high selectivity and sensitivity, which is essential for detecting trace levels of contaminants in complex environmental samples. eurofins.com The method would involve developing a specific multiple reaction monitoring (MRM) transition for this compound to ensure accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) could also be a viable option, but would likely require a derivatization step to increase the volatility and thermal stability of the carboxylic acid. env.go.jp

Table 3: Summary of Potential Analytical Methods for Environmental Monitoring

| Analytical Technique | Sample Preparation | Detection Method | Advantages |

| LC-MS/MS | Solid-Phase Extraction (Water), Solvent Extraction (Soil) | Mass Spectrometry (MS/MS) | High selectivity and sensitivity, no derivatization needed. eurofins.comeurofins.com |

| GC-MS | Solvent Extraction and Derivatization | Mass Spectrometry (MS) | High resolution, established technique. env.go.jp |

Future Research Directions and Translational Opportunities

Development of Advanced Synthetic Strategies for Complex Structural Motifs

The synthesis of molecules bearing multiple functional groups, such as 2-Methoxy-3-(methylthio)propanoic acid, provides a fertile ground for the application and development of advanced synthetic strategies. Future research could focus on creating more complex structures that incorporate the this compound core. This would involve leveraging modern synthetic techniques to achieve high levels of chemo-, regio-, and stereoselectivity. For instance, the application of transition-metal catalysis could enable the selective functionalization of the carbon backbone, allowing for the introduction of additional substituents. Furthermore, the development of asymmetric syntheses would be crucial for accessing enantiomerically pure forms of derivatives, which is often a prerequisite for studying their biological activity. Research in this area could also explore the use of this compound as a versatile building block for the synthesis of larger, more intricate molecules with potential applications in materials science and medicinal chemistry.

Comprehensive Elucidation of Undiscovered Biosynthetic and Catabolic Pathways

While the metabolic pathways of structurally related compounds, such as 3-(methylthio)propanoic acid, an intermediate in methionine metabolism, are known, the biosynthetic and catabolic routes for this compound remain uncharted territory. nih.gov Future research should aim to determine if this compound is a naturally occurring metabolite in any organism. This would involve screening various biological sources, including microorganisms, plants, and animals, using advanced analytical techniques. If its natural occurrence is confirmed, subsequent studies could employ isotopic labeling and metabolomics to trace its formation and degradation. Identifying the enzymes responsible for the introduction of the methoxy (B1213986) and methylthio groups would be a significant breakthrough, potentially revealing novel enzymatic functions and biochemical transformations. Understanding these pathways could have implications for metabolic engineering and the discovery of new bioactive natural products.

Creation of Novel Analytical Probes for In Situ Investigations

To study the potential roles of this compound within biological systems, the development of novel analytical probes for its in situ detection and quantification is essential. This research direction would focus on designing and synthesizing fluorescent or isotopically labeled derivatives of the parent compound. These probes could be used in cellular and tissue imaging studies to visualize its uptake, localization, and dynamics. Furthermore, the creation of affinity-based probes could facilitate the identification of its potential binding partners, such as proteins or other cellular macromolecules. Such tools would be invaluable for unraveling its mechanism of action at a molecular level and for identifying its potential biological targets.

Exploration of Mechanistic Roles in Underexplored Biological Systems

The unique combination of a carboxylic acid, a methoxy group, and a thioether moiety in this compound suggests a potential for diverse biological activities. The presence of methoxy and carboxylic acid groups can influence the antioxidant ability of molecules. researchgate.net Future research should systematically investigate its effects in a variety of biological contexts. Initial studies could involve broad-spectrum screening to assess its potential antimicrobial, antifungal, or cytotoxic activities. More focused investigations could explore its role in specific signaling pathways or metabolic processes. Given the structural similarity to methionine metabolites, it would be pertinent to examine its potential interference with sulfur metabolism or related pathways. Elucidating its mechanistic roles could pave the way for its development as a pharmacological agent or a tool for studying fundamental biological processes.

Strategies for Sustainable Production via Biotransformation and Green Chemistry Principles

The development of environmentally benign and sustainable methods for the production of this compound is a critical consideration for its potential future applications. Research in this area should focus on two main strategies: biotransformation and the application of green chemistry principles. Biotransformation approaches could involve the use of whole-cell systems or isolated enzymes to catalyze the synthesis of the target molecule from simple, renewable starting materials. This could offer a more sustainable alternative to traditional chemical synthesis. In parallel, the principles of green chemistry should be applied to optimize any chemical synthesis routes. rsc.orgrsc.orgmdpi.com This would include the use of non-toxic reagents, environmentally friendly solvents, and energy-efficient reaction conditions to minimize the environmental impact of its production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.